1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine 1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17536497
InChI: InChI=1S/C8H12N6/c1-7-4-10-13(5-7)2-3-14-6-8(9)11-12-14/h4-6H,2-3,9H2,1H3
SMILES:
Molecular Formula: C8H12N6
Molecular Weight: 192.22 g/mol

1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine

CAS No.:

Cat. No.: VC17536497

Molecular Formula: C8H12N6

Molecular Weight: 192.22 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine -

Specification

Molecular Formula C8H12N6
Molecular Weight 192.22 g/mol
IUPAC Name 1-[2-(4-methylpyrazol-1-yl)ethyl]triazol-4-amine
Standard InChI InChI=1S/C8H12N6/c1-7-4-10-13(5-7)2-3-14-6-8(9)11-12-14/h4-6H,2-3,9H2,1H3
Standard InChI Key JVFIDAPMZADOAJ-UHFFFAOYSA-N
Canonical SMILES CC1=CN(N=C1)CCN2C=C(N=N2)N

Introduction

1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that combines the structural features of both pyrazole and triazole rings. This unique combination makes it a subject of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The compound's molecular weight is approximately 191.23 g/mol, and its structure includes a triazole ring connected to a pyrazole substituent via an ethyl linker.

Synthesis Methods

The synthesis of 1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine typically involves several steps. A common method involves the reaction of 4-methylpyrazole with an appropriate alkyl halide to form an intermediate, which is then treated with sodium azide to introduce the triazole moiety. These methods can be optimized based on available reagents and desired yields.

Structural Similarities and Comparison

Several compounds share structural similarities with 1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine. Notable examples include:

Compound NameCAS NumberStructural Features
4-Methyl-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine1341847-37-7Contains two pyrazole rings
2-(4-Methyl-1H-pyrazol-1-yl)ethanamine1006458-47-4Simple amine derivative
1-[2-(4-Methyl-1H-pyrazol-4-yloxy)ethyl]-5-methyltriazoleNot availableContains an ether linkage

The uniqueness of 1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine lies in its combination of both pyrazole and triazole rings within a single molecule, allowing for diverse interactions within biological systems compared to other similar compounds.

Research Findings and Future Directions

Research indicates that compounds containing both triazole and pyrazole functionalities exhibit significant biological activities, including antimicrobial and anticancer properties. Interaction studies are crucial for understanding how 1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine interacts with biological targets, which is essential for advancing this compound into preclinical and clinical phases.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator